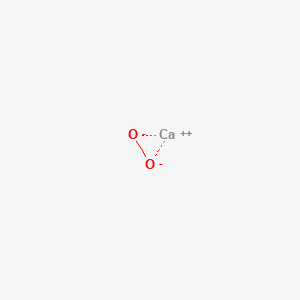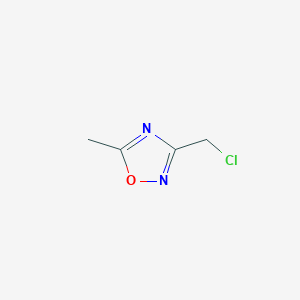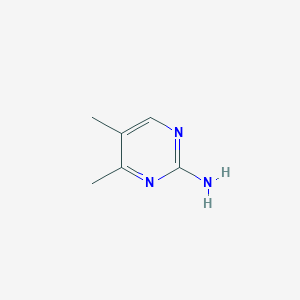
Bis(dichlorophosphoryl)methane
概要
説明
Bis(dichlorophosphoryl)methane: is an organophosphorus compound with the chemical formula CH₂Cl₄O₂P₂This compound is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Bis(dichlorophosphoryl)methane can be synthesized through the reaction of methylene chloride with phosphorus trichloride and oxygen. The reaction typically involves the following steps:
Reaction of methylene chloride with phosphorus trichloride: This step forms an intermediate compound.
Oxidation of the intermediate: The intermediate is then oxidized to form this compound.
The reaction conditions often include the use of a solvent such as ethanol and the presence of a catalyst to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps to remove any impurities and by-products .
化学反応の分析
Types of Reactions: Bis(dichlorophosphoryl)methane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Oxidation Reactions: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction Reactions: It can be reduced to form lower oxidation state phosphorus compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products include substituted phosphonic dichlorides.
Oxidation Reactions: The major products include higher oxidation state phosphorus compounds such as phosphonic acids.
Reduction Reactions: The major products include lower oxidation state phosphorus compounds such as phosphines
科学的研究の応用
Chemistry: Bis(dichlorophosphoryl)methane is widely used as a reagent in organic synthesis. It is employed in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and flame retardants .
Biology and Medicine: In biological and medical research, this compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds. It is also investigated for its potential use in drug development .
Industry: In industrial applications, this compound is used as a flame retardant and as an intermediate in the production of other phosphorus-containing compounds. It is also used in the manufacture of specialty chemicals and materials .
作用機序
The mechanism of action of bis(dichlorophosphoryl)methane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is due to the electrophilic nature of the phosphorus atoms, which makes them susceptible to attack by nucleophiles .
In biological systems, this compound can interact with enzymes and other biomolecules, leading to the formation of covalent bonds and modification of the biological activity of these molecules. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting biomolecules .
類似化合物との比較
Methylenebis(phosphonic acid): Similar to bis(dichlorophosphoryl)methane but with hydroxyl groups instead of chlorine atoms.
Bis(diphenylphosphino)methane: Contains phenyl groups instead of chlorine atoms.
Methylenebis(phosphonic dichloride): Another name for this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. The presence of two phosphoryl groups attached to a central methylene group makes it a valuable reagent in organic synthesis and industrial applications. Its ability to undergo various types of chemical reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds .
特性
IUPAC Name |
bis(dichlorophosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4O2P2/c2-8(3,6)1-9(4,5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYCDTWIOCJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(Cl)Cl)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407940 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-29-2 | |
| Record name | Bis(dichlorophosphoryl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis(phosphonic dichloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Methylenebis(phosphonic dichloride) in the context of the provided research papers?
A1: Methylenebis(phosphonic dichloride) is primarily used as a reagent to synthesize nucleotide analogs containing a P-CXY-P linkage, where X and Y can be various substituents, including fluorine atoms. These analogs are valuable tools in studying enzymes like DNA polymerases. []
Q2: Can you elaborate on the synthesis of these nucleoside polyphosphate analogs using Methylenebis(phosphonic dichloride)?
A2: One approach involves the reaction of Methylenebis(phosphonic dichloride) with a protected nucleoside under Yoshikawa's reaction conditions. [] This reaction leads to the formation of a nucleoside bisphosphonate derivative. For example, treatment of benzyl-protected mycophenolic alcohol with Methylenebis(phosphonic dichloride) under Yoshikawa’s conditions yielded the corresponding mycophenolic methylenebis(phosphonate) derivative. [] Another method utilizes Methylenebis(phosphonic dichloride) in the presence of nitrogen heterocyclic bases as catalysts. This method has proven effective in selectively producing symmetrical P,P′-disubstituted partial esters of methylenebisphosphonic acid by reacting with two equivalents of alcohol. []
Q3: How does the structure of Methylenebis(phosphonic dichloride) contribute to its reactivity?
A3: The crystal structure of Methylenebis(phosphonic dichloride) reveals that the molecule possesses C2 symmetry and forms infinite chains through hydrogen bonding. [] This rigid structure, along with the reactive P-Cl bonds, contributes to its utility in forming P-C-P linkages with nucleosides.
Q4: Are there alternative methods for synthesizing these nucleoside polyphosphate analogs?
A4: Yes, several alternative methods exist, including nucleophilic displacement of 5’-O-tosyl nucleoside by ammonium salts of methylenebisphosphonic acid, synthesis via activated phosphate/phosphonate substrates, Mitsunobu coupling, and enzyme-mediated reactions. [] Each method offers advantages and disadvantages depending on the specific analog being synthesized.
Q5: What are the implications of using α,β-methylene dNTP analogues as probes for polymerase catalysis?
A5: Replacing the bridging oxygen in natural dNTPs with a methylene group creates non-hydrolyzable analogs. [] These analogs can form stable ternary complexes with DNA polymerases and template-primer DNA, allowing researchers to investigate the pre-chemistry steps of DNA polymerization without the reaction proceeding to nucleotide incorporation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




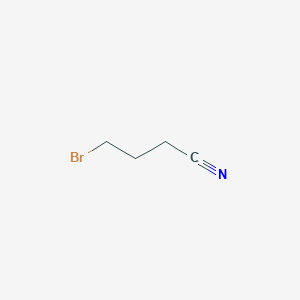
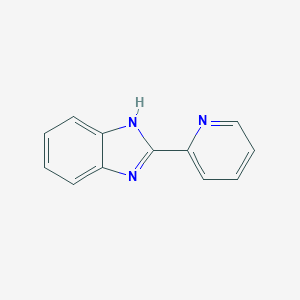
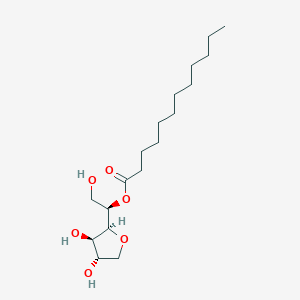
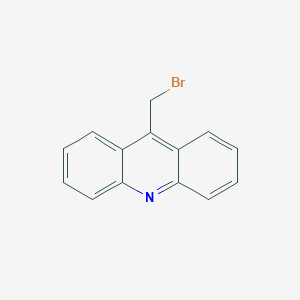
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
